6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group serves as a protective group for alcohols, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal typically involves the protection of an alcohol group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or amines .
Wissenschaftliche Forschungsanwendungen
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of alcohol groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal involves the protection of alcohol groups through the formation of a stable silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability allows for selective reactions at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Similar in stability but less sterically hindered compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl ether (TIPS): Offers greater steric hindrance but is less commonly used due to higher cost.
Trimethylsilyl ether (TMS): Less stable and more prone to hydrolysis compared to tert-butyl(diphenyl)silyl ether.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is unique due to its balance of stability and reactivity. The tert-butyl(diphenyl)silyl group provides significant steric hindrance, making it highly resistant to hydrolysis and other side reactions. This makes it an ideal protective group for alcohols in complex synthetic procedures .
Eigenschaften
CAS-Nummer |
917871-01-3 |
---|---|
Molekularformel |
C24H34O2Si |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
6-[tert-butyl(diphenyl)silyl]oxy-3-ethylhexanal |
InChI |
InChI=1S/C24H34O2Si/c1-5-21(18-19-25)13-12-20-26-27(24(2,3)4,22-14-8-6-9-15-22)23-16-10-7-11-17-23/h6-11,14-17,19,21H,5,12-13,18,20H2,1-4H3 |
InChI-Schlüssel |
VPAOKBSOEKAIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.